(4-Methoxyoxan-4-yl)methanamine
CAS No.: 1269755-10-3
Cat. No.: VC3286627
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1269755-10-3 |
---|---|
Molecular Formula | C7H15NO2 |
Molecular Weight | 145.2 g/mol |
IUPAC Name | (4-methoxyoxan-4-yl)methanamine |
Standard InChI | InChI=1S/C7H15NO2/c1-9-7(6-8)2-4-10-5-3-7/h2-6,8H2,1H3 |
Standard InChI Key | AUJNIQIBGYNOMN-UHFFFAOYSA-N |
SMILES | COC1(CCOCC1)CN |
Canonical SMILES | COC1(CCOCC1)CN |
Introduction
(4-Methoxyoxan-4-yl)methanamine is a unique organic compound belonging to the class of amines, specifically a substituted methanamine. It incorporates a methoxy group and a cyclic oxane structure, making it an aliphatic amine with potential applications in medicinal chemistry . This compound is characterized by its molecular formula, C₇H₁₅NO₂, and a molecular weight of approximately 145.20 g/mol .
Structural Features
The structural features of (4-Methoxyoxan-4-yl)methanamine include a methoxy substituent on a cyclic oxane ring. The compound's three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its spatial arrangement. The SMILES notation for this compound is COC1(CCOCC1)CN, and its InChIKey is AUJNIQIBGYNOMN-UHFFFAOYSA-N .
Synthesis Methodologies
The synthesis of (4-Methoxyoxan-4-yl)methanamine can be achieved through several methodologies. One common route involves starting with 4-methoxy-1,3-oxan-4-ol, which undergoes amination using methylamine. The reaction typically requires heating in a solvent like ethanol or methanol to facilitate the formation of the desired product. The yield and purity can be enhanced through recrystallization or chromatography techniques.
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume